molecular formula C7H6N2O2 B13191547 6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one

6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one

Cat. No.: B13191547
M. Wt: 150.13 g/mol
InChI Key: CYXVOSWGEWQOEH-UHFFFAOYSA-N
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Description

6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound with a fused ring structure that includes both furan and pyridazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in necroptosis signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

6-methylfuro[2,3-d]pyridazin-7-one

InChI

InChI=1S/C7H6N2O2/c1-9-7(10)6-5(4-8-9)2-3-11-6/h2-4H,1H3

InChI Key

CYXVOSWGEWQOEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CO2)C=N1

Origin of Product

United States

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